molecular formula C16H19D6NO2 B602751 S-(+)-去甲基-文拉法辛 d6 CAS No. 1062609-99-7

S-(+)-去甲基-文拉法辛 d6

货号 B602751
CAS 编号: 1062609-99-7
分子量: 269.37
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Venlafaxine involves several steps, including the reaction of a substituted phenol with a halogenated alkane, followed by amination .


Molecular Structure Analysis

Venlafaxine is a bicyclic compound and consists of a cyclohexanol ring and a phenyl ring, connected by an ethylene bridge .


Chemical Reactions Analysis

Venlafaxine undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6, to its active metabolite, O-desmethylvenlafaxine .


Physical And Chemical Properties Analysis

Venlafaxine is a white to off-white crystalline solid. It is soluble in water and has a pKa of 9.2 .

科学研究应用

代谢和药代动力学

  1. 对CYP2D6基因型影响: S-(+)-去甲基-文拉法辛(ODV)在文拉法辛(一种抗抑郁药)的代谢中起关键作用。文拉法辛及其代谢物的对映异构体,包括ODV,根据CYP2D6基因型表现出浓度的差异,这影响了药物的代谢和疗效(Kingbäck 等,2012)
  2. CYP2D6多态性影响: CYP2D6的多态性影响文拉法辛的药代动力学,进而影响ODV。这种关系影响了文拉法辛作为抗抑郁药的临床效果(Shams 等,2006)
  3. 剂量适当性和药代动力学模型: 含有ODV浓度的基于生理的药代动力学模型有助于评估文拉法辛的适当剂量,特别是考虑到CYP2D6等遗传多态性(Cho,2020)

药物监测和临床研究

  1. 群体药代动力学模型: 研究已经开发了模型来了解文拉法辛和ODV的药代动力学,特别是与患者健康状况和伴随用药的关系(Wang 等,2022)
  2. 血清水平监测: 监测文拉法辛和ODV的血清水平有助于了解抑郁症患者的代谢周转和药代动力学(Veefkind 等,2000)
  3. 唾液分析用于治疗药物监测: 使用HPLC定量人唾液中的文拉法辛和ODV为治疗药物监测提供了一种可行的方法(Dziurkowska & Wesołowski,2013)

药效学和临床效果

  1. 药效学特征: 文拉法辛的对映异构体,包括ODV,具有不同的药效学特征,这对于了解该药物的临床效果至关重要(Klamerus 等,1992)
  2. 药物基因组学对治疗的影响: 与去甲肾上腺素转运相关的基因SLC6A2的遗传变异可以预测文拉法辛(以及ODV)治疗后重度抑郁症的缓解(Yeh 等,2015)

作用机制

Venlafaxine works by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain. This helps to alleviate symptoms of depression and anxiety .

安全和危害

Venlafaxine can cause side effects such as nausea, dry mouth, and sweating. In rare cases, it can lead to serotonin syndrome, a potentially life-threatening condition .

未来方向

Research is ongoing to develop new formulations of Venlafaxine and related compounds to improve their efficacy and reduce side effects .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for S-(+)-O-Desmethyl-Venlafaxine d6 involves the reduction of Venlafaxine d6 to form the desired compound.", "Starting Materials": [ "Venlafaxine d6", "Sodium borohydride (NaBH4)", "Methanol (CH3OH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Water (H2O)" ], "Reaction": [ "Venlafaxine d6 is dissolved in methanol.", "Sodium borohydride is added to the solution and the mixture is stirred at room temperature for several hours.", "Hydrochloric acid is added dropwise to the reaction mixture to adjust the pH to around 2.", "The mixture is then heated under reflux for several hours.", "The reaction mixture is cooled and the pH is adjusted to around 10 using sodium hydroxide.", "The mixture is extracted with water and the aqueous layer is acidified with hydrochloric acid.", "The resulting solid is filtered and washed with water to obtain S-(+)-O-Desmethyl-Venlafaxine d6 as a white crystalline solid." ] }

CAS 编号

1062609-99-7

产品名称

S-(+)-O-Desmethyl-Venlafaxine d6

分子式

C16H19D6NO2

分子量

269.37

纯度

0.95

相关CAS编号

142761-12-4 (unlabelled)

标签

Venlafaxine Impurities

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。